![molecular formula C18H16FNO4 B2673063 N-(2,2-di(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2097924-19-9](/img/structure/B2673063.png)
N-(2,2-di(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzamide, also known as DFEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFEMB is a benzamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Epoxy Resins
Furan derivatives, such as the compound , have been used in the synthesis of epoxy resins . These resins have a wide range of applications in industries due to their high volume production . The furanic moieties in these compounds can replace phthalic moieties in polyethylene terephthalate .
Metal Complexes
The compound can form metal complexes with Cu(II), Co(II), Ni(II), and Zn(II) acetates . These complexes have been validated through elemental and mass spectral measurements . The ligand chelates to the metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .
Cytotoxicity Profiling
The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data suggests that the ligand was more potent than the metal complexes .
Antibacterial Activity
Although not directly related to the compound , it’s worth noting that some furan derivatives have shown antibacterial activity . However, more research is needed to determine if this compound has similar properties.
Synthesis of Highly Functionalized Bis (Furyl) Oxime
The compound could potentially be used in the synthesis of highly functionalized bis (furyl) oxime . This is a new area of research and could open up new applications for the compound.
Potential Use in Dye Industry
Schiff bases, which the compound is a derivative of, have been widely used in the dye industry . The compound could potentially be used in the synthesis of new dyes.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c1-22-17-7-6-12(10-14(17)19)18(21)20-11-13(15-4-2-8-23-15)16-5-3-9-24-16/h2-10,13H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAKMWBUMAEJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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